molecular formula C15H26N2O2 B14376538 Cyclopropanecarboxamide, N,N'-1,7-heptanediylbis- CAS No. 88216-23-3

Cyclopropanecarboxamide, N,N'-1,7-heptanediylbis-

Cat. No.: B14376538
CAS No.: 88216-23-3
M. Wt: 266.38 g/mol
InChI Key: CDSNGWGDVMLFHE-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- is a chemical compound characterized by the presence of cyclopropane and carboxamide groups linked by a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- typically involves the reaction of cyclopropanecarboxylic acid with heptanediamine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Types of Reactions:

    Oxidation: Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products:

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Amines, alcohols

    Substitution: Substituted amides or thiol derivatives

Scientific Research Applications

Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological probe.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    Cyclopropanecarboxamide: A simpler analog with similar structural features but lacking the heptane linker.

    N,N’-1,7-heptanediylbis-urea: Another compound with a heptane linker but different functional groups.

Uniqueness: Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- is unique due to its combination of cyclopropane and carboxamide groups linked by a heptane chain. This structural arrangement imparts specific chemical and physical properties that distinguish it from other similar compounds.

Properties

CAS No.

88216-23-3

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

N-[7-(cyclopropanecarbonylamino)heptyl]cyclopropanecarboxamide

InChI

InChI=1S/C15H26N2O2/c18-14(12-6-7-12)16-10-4-2-1-3-5-11-17-15(19)13-8-9-13/h12-13H,1-11H2,(H,16,18)(H,17,19)

InChI Key

CDSNGWGDVMLFHE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCCCCCCNC(=O)C2CC2

Origin of Product

United States

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